3-Methyl-5-phenyl-1H-pyrazole
Overview
Description
3-Methyl-5-phenyl-1H-pyrazole is a heterocyclic compound characterized by a five-membered ring structure containing two nitrogen atoms at positions 1 and 2, and three carbon atoms. This compound is part of the pyrazole family, which is known for its versatility in organic synthesis and medicinal chemistry . The molecular formula of this compound is C10H10N2, and it has a molecular weight of 158.1998 g/mol .
Mechanism of Action
Target of Action
Pyrazoles, the class of compounds to which it belongs, are known to interact with a variety of biological targets . The specific targets can vary depending on the exact structure and functional groups present in the pyrazole compound.
Mode of Action
Pyrazoles, in general, are known to exhibit tautomerism, a phenomenon that may influence their reactivity and interaction with biological targets . This could potentially lead to changes in the properties of the targets, affecting their function.
Biochemical Pathways
Pyrazoles are often used as starting materials for the preparation of more complex heterocyclic systems with relevance in the pharmaceutical field . These systems can interact with various biochemical pathways, influencing their function and downstream effects.
Result of Action
Pyrazole derivatives have been shown to exhibit a wide range of biological activities, including antiviral , antituberculosis, antimicrobial, antifungal, anti-inflammatory, anticancer, and antidiabetic effects . The specific effects of 3-Methyl-5-phenyl-1H-pyrazole would depend on its specific targets and mode of action.
Preparation Methods
Synthetic Routes and Reaction Conditions
3-Methyl-5-phenyl-1H-pyrazole can be synthesized through various methods. One common approach involves the cyclocondensation of hydrazine with a carbonyl compound. For instance, the reaction of phenylhydrazine with acetylacetone under acidic conditions can yield this compound . Another method includes the treatment of terminal alkynes with aromatic aldehydes, molecular iodine, and hydrazines .
Industrial Production Methods
In industrial settings, the synthesis of this compound often employs one-pot multicomponent reactions. These methods are advantageous due to their simplicity and efficiency. For example, the condensation of substituted aromatic aldehydes and tosylhydrazine followed by cycloaddition with terminal alkynes is a widely used industrial method .
Chemical Reactions Analysis
Types of Reactions
3-Methyl-5-phenyl-1H-pyrazole undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. The compound’s reactivity is influenced by the presence of the nitrogen atoms in the ring, which can participate in nucleophilic and electrophilic reactions .
Common Reagents and Conditions
Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide can be used to oxidize this compound.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed for reduction reactions.
Substitution: Electrophilic substitution reactions can occur at the nitrogen atoms or the carbon atoms adjacent to the nitrogen atoms.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of pyrazole-3,5-dicarboxylic acid derivatives, while reduction can yield various pyrazoline derivatives .
Scientific Research Applications
3-Methyl-5-phenyl-1H-pyrazole has a wide range of applications in scientific research:
Comparison with Similar Compounds
Similar Compounds
3-Methyl-1-phenyl-1H-pyrazole-5-carboxylic acid: This compound is similar in structure but contains a carboxylic acid group at the 5-position.
5-Methyl-3-phenyl-1H-pyrazole: This is an isomer of 3-Methyl-5-phenyl-1H-pyrazole, differing in the position of the methyl and phenyl groups.
3,5-Diphenyl-1H-pyrazole: This compound has phenyl groups at both the 3 and 5 positions, making it structurally similar but with different substituents.
Uniqueness
This compound is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of a methyl group at the 3-position and a phenyl group at the 5-position influences its reactivity and interactions with biological targets, making it a valuable compound for various applications .
Properties
IUPAC Name |
5-methyl-3-phenyl-1H-pyrazole | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10N2/c1-8-7-10(12-11-8)9-5-3-2-4-6-9/h2-7H,1H3,(H,11,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QHRSESMSOJZMCO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NN1)C2=CC=CC=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90187117 | |
Record name | 1H-Pyrazole,3-methyl-5-phenyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90187117 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
158.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
5.2 [ug/mL] (The mean of the results at pH 7.4) | |
Record name | SID24828522 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
3347-62-4 | |
Record name | 3-Methyl-5-phenylpyrazole | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=3347-62-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3-Methyl-5-phenyl-1H-pyrazole | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003347624 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Femerazol | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=78454 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 1H-Pyrazole,3-methyl-5-phenyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90187117 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3-methyl-5-phenyl-1H-pyrazole | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.020.091 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 3-METHYL-5-PHENYL-1H-PYRAZOLE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/0XFX19D77A | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does 3-Methyl-5-phenyl-1H-pyrazole interact with copper ions? What types of complexes are formed?
A: this compound acts as a neutral monodentate ligand, coordinating to copper(II) ions through its nitrogen atom. [, ] This interaction leads to the formation of diverse complexes, ranging from dinuclear structures bridged by methoxide or methanolato ligands [, ] to tetranuclear complexes bridged by chloride and oxido ligands. [] The specific structure of the complex formed depends on factors like the copper salt used, solvent, and the presence of other potential bridging ligands.
Q2: Can you elaborate on the structural characteristics of this compound and its copper complexes?
A: this compound itself is characterized by a planar pyrazole ring. [] In copper complexes, the coordination geometry around the copper(II) center is often distorted square-planar or distorted trigonal-bipyramidal. [, ] For example, in the complex Di-μ-methoxido-κ4O:O-bis[bis(this compound-κN2)copper(II)] bis(perchlorate), each copper ion exhibits a distorted square-planar geometry, coordinated by two nitrogen atoms from the pyrazole ligands and two oxygen atoms from bridging methoxide ligands. []
Q3: What are the catalytic applications of copper(II) complexes containing this compound?
A: Copper(II) complexes incorporating this compound have demonstrated promising activity in the catalytic oxidation of alcohols. [] These complexes, often dimeric in both solid and solution states, utilize hydrogen peroxide as a green oxidant and water as a sustainable solvent. [] Interestingly, these catalysts exhibit selectivity towards ketones when oxidizing secondary alcohols and carboxylic acids when oxidizing primary alcohols. [] The selectivity towards carboxylic acid increases as the carbon chain length of the alcohol decreases. []
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.